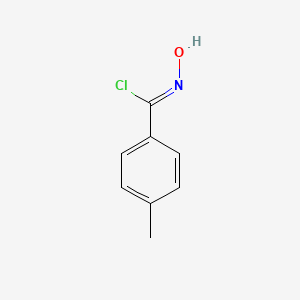

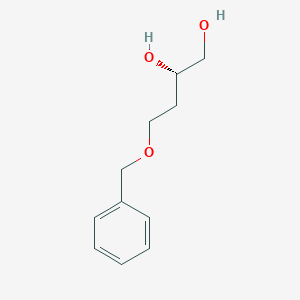

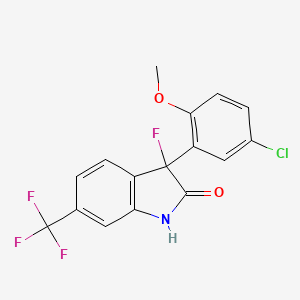

![molecular formula C7H6BrN3 B1279313 8-Bromo-6-methylimidazo[1,2-A]pyrazine CAS No. 1025976-69-5](/img/structure/B1279313.png)

8-Bromo-6-methylimidazo[1,2-A]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-6-methylimidazo[1,2-A]pyrazine is a chemical compound that belongs to the class of imidazo[1,2-A]pyrazines. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The compound features a bromine atom and a methyl group attached to an imidazo[1,2-A]pyrazine core.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in the literature. For instance, the reactions of 1,3,6-trimethyl-5-nitrouracil and its 6-bromomethyl analogue with amines and hydrazines have been studied to synthesize fused-ring pyrimidines . Although the exact synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyrazine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. The use of bromomethyl analogues and their reaction with amines or hydrazines could be a plausible synthetic route for the compound .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-A]pyrazines is characterized by a fused two-ring system, which includes an imidazole ring and a pyrazine ring. The presence of a bromine atom likely influences the reactivity and electronic properties of the molecule. The exact structure of 8-Bromo-6-methylimidazo[1,2-A]pyrazine would need to be confirmed by spectroscopy and elemental analyses, as is common practice for newly synthesized compounds .

Chemical Reactions Analysis

The reactivity of brominated compounds is often associated with their ability to participate in further chemical transformations, such as coupling reactions or substitutions. The bromine atom in 8-Bromo-6-methylimidazo[1,2-A]pyrazine could act as a good leaving group, allowing for nucleophilic substitution reactions. The provided papers do not specifically discuss the chemical reactions of 8-Bromo-6-methylimidazo[1,2-A]pyrazine, but the reactions of similar brominated compounds suggest a versatile reactivity profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-6-methylimidazo[1,2-A]pyrazine, such as melting point, boiling point, solubility, and stability, would be influenced by the presence of the bromine atom and the methyl group. These substituents can affect the compound's polarity, hydrophobicity, and overall molecular geometry. The papers provided do not offer specific data on the physical and chemical properties of 8-Bromo-6-methylimidazo[1,2-A]pyrazine, but such properties are typically determined through experimental measurements and are crucial for understanding the compound's behavior in different environments .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

8-Bromo-6-methylimidazo[1,2-A]pyrazine and its derivatives have been synthesized and studied for their pharmacological properties. For instance, derivatives of imidazo[1,2-a]pyrazine have demonstrated anti-inflammatory activity in vivo, highlighting their potential therapeutic applications (Abignente et al., 1992). Furthermore, some imidazo[1,2-a]pyrazine derivatives have shown uterine-relaxing and antibronchospastic activities, indicating their potential use in treatments related to respiratory and reproductive health (Sablayrolles et al., 1984).

Bronchodilator Applications

Certain 8-bromo-imidazo[1,2-a]pyrazine derivatives, like SCA40, have been identified as potent bronchodilators. These compounds have shown effectiveness in relaxing airway smooth muscles in vitro and in vivo, suggesting their potential application in treating conditions like asthma (Bonnet et al., 1998).

Chemiluminescence Properties

Some derivatives of imidazo[1,2-a]pyrazine, such as 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one and 2-methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one, have been studied for their chemiluminescence properties. These compounds have shown significant light yields, suggesting their potential use in the detection of active oxygen species and other applications in bioanalytical chemistry (Toya et al., 1992).

Safety And Hazards

Propiedades

IUPAC Name |

8-bromo-6-methylimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-4-11-3-2-9-7(11)6(8)10-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUGJROMRCUXOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438213 |

Source

|

| Record name | 8-BROMO-6-METHYLIMIDAZO[1,2-A]PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-methylimidazo[1,2-A]pyrazine | |

CAS RN |

1025976-69-5 |

Source

|

| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025976-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-BROMO-6-METHYLIMIDAZO[1,2-A]PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

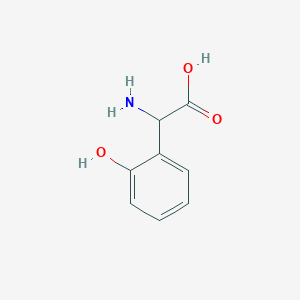

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

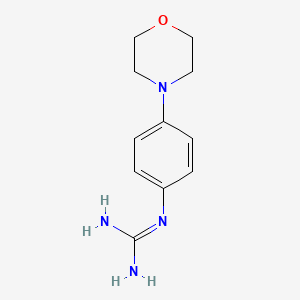

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)